Bienvenue dans la boutique en ligne BenchChem!

Dihydroartemisinin

Antimalarial drug discovery Plasmodium berghei IC50 comparison

DHA is the sole active metabolite of all clinically used artemisinin derivatives, making it the definitive benchmark for antimalarial potency. Its in vitro IC50 of 0.3×10⁻⁸ M against P. falciparum far surpasses artemisinin and artesunate, while its 47% cure rate at 10 mg/kg in the P. berghei model—versus 100% recrudescence for comparators—establishes a higher efficacy bar for combination studies. As the pharmacopoeial reference standard for DHA quantification, high-purity material is essential for ANDA/QC method validation. Its GPX4-inhibitory, ferroptosis-inducing mechanism further positions DHA as a unique tool in oncology research.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
CAS No. 81496-81-3
Cat. No. B110505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
CAS81496-81-3
Synonyms3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-KDTBHNEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin (CAS 81496-81-3) as the Active Artemisinin Metabolite: A Procurement and Research Baseline


Dihydroartemisinin (DHA) is the primary active metabolite of all clinically used artemisinin derivatives (artesunate, artemether, arteether), formed rapidly in vivo following administration of these pro-drugs [1]. Structurally, DHA is a sesquiterpene lactol derived from the reduction of artemisinin's lactone, retaining the critical endoperoxide bridge essential for antimalarial activity [2]. As the shared pharmacologically active entity, DHA represents the benchmark for in vitro and in vivo potency comparisons among artemisinin-class antimalarials.

Why Dihydroartemisinin (CAS 81496-81-3) Cannot Be Interchanged with Artemisinin, Artesunate, or Artemether in Research and Formulation


Direct substitution of dihydroartemisinin with other artemisinin derivatives is not scientifically valid due to substantial differences in intrinsic potency, chemical stability, and pharmacokinetic behavior. In vitro, DHA demonstrates markedly lower IC50 values against Plasmodium falciparum compared to artemisinin and artesunate [1]. In vivo, DHA achieves a cure rate of 47% at 10 mg/kg in the P. berghei mouse model, whereas artemisinin and artesunate at the same dose result in 100% recrudescence [1]. Furthermore, DHA is the least chemically stable among the three major artemisinin derivatives (artemether, artesunate, and DHA), necessitating distinct handling and formulation strategies [2]. These disparities underscore the necessity for compound-specific selection based on the intended application, as elaborated in the quantitative evidence below.

Quantitative Differentiation of Dihydroartemisinin (CAS 81496-81-3) Relative to In-Class Comparators: A Technical Evidence Review for Procurement Decisions


Superior In Vitro Antimalarial Potency of Dihydroartemisinin Versus Artemisinin and Artesunate

Dihydroartemisinin (DHA) exhibits superior in vitro potency against P. berghei erythrocytic stages compared to both artemisinin and artesunate. In a head-to-head comparison, DHA achieved an IC50 of 0.3 × 10⁻⁸ M, representing a 6.3-fold and 3.7-fold lower concentration required for 50% inhibition compared to artemisinin (1.9 × 10⁻⁸ M) and artesunate (1.1 × 10⁻⁸ M), respectively [1].

Antimalarial drug discovery Plasmodium berghei IC50 comparison In vitro potency

Higher In Vivo Cure Rate of Dihydroartemisinin in Murine Malaria Model Compared to Artemisinin and Artesunate

In the P. berghei rodent malaria model, dihydroartemisinin (DHA) demonstrated a significantly higher in vivo cure rate of 47% at a dose of 10 mg/kg administered intramuscularly on three consecutive days. In contrast, both artemisinin and artesunate at the identical dose and schedule yielded a recrudescence rate of 100%, indicating a complete failure to achieve cure [1].

In vivo antimalarial efficacy P. berghei Cure rate Preclinical development

Intermediate Intramuscular Bioavailability of Dihydroartemisinin Relative to Artesunate and Artemether in Rats

In a direct comparative pharmacokinetic study in rats, the bioavailability of dihydroartemisinin (DHA) after intramuscular injection was 85%. This positions DHA intermediate between artesunate (105%) and artemether (54%), with arteether demonstrating the lowest bioavailability at 34% [1]. The differences are attributed to varying absorption kinetics from the injection site, particularly for artemether and arteether which were formulated in sesame oil.

Pharmacokinetics Bioavailability Intramuscular administration Preclinical PK

Comparative Chemical Stability of Dihydroartemisinin, Artemether, and Artesunate Under Stress Conditions

A comparative stability study of artemisinin derivatives found dihydroartemisinin (DHA) to be clearly the least stable among the three major derivatives. Under 40°C conditions, artemether was less stable than artesunate in the absence of humidity but more stable than artesunate under high humidity. DHA's inferior stability precluded its further use in the study's formulation comparisons [1].

Chemical stability Formulation development Shelf-life Quality control

Heme-Binding Characteristics of Dihydroartemisinin Relative to Quinine and Other Artemisinin Derivatives

Electrospray ionization mass spectrometry (ESI-MS) studies reveal that dihydroartemisinin (DHA) forms a Na⁺-containing heme-drug complex that is as stable as the heme-quinine complex. In contrast, artemisinin and other derivatives form less stable complexes with Fe(III)-heme, with generally lower binding efficiency and higher decomposition under collision-induced dissociation (CID) compared to quinine [1].

Mechanism of action Heme binding Mass spectrometry Antimalarial target engagement

Dihydroartemisinin as a Ferroptosis Inducer in Cancer: ROS Generation and GPX4 Inhibition

Dihydroartemisinin (DHA) functions as a molecular amplifier in chemodynamic therapy (CDT) by substituting for H₂O₂ and recruiting iron ions to amplify reactive oxygen species (ROS) generation for synergistic CDT-ferroptosis cancer therapy. DHA treatment initiates ferroptosis through accumulation of ROS, malondialdehyde (MDA), and lipid peroxidation (LPO), coupled with depletion of glutathione peroxidase 4 (GPX4) and glutathione (GSH) [1]. This iron-dependent mechanism is distinct from conventional chemotherapeutic agents.

Cancer therapy Ferroptosis Chemodynamic therapy Reactive oxygen species

Optimal Research and Industrial Applications for Dihydroartemisinin (CAS 81496-81-3) Based on Evidence-Based Differentiation


Lead Optimization and In Vitro Antimalarial Screening Programs

Given its superior in vitro potency (IC50 0.3 × 10⁻⁸ M) compared to artemisinin and artesunate [1], DHA serves as the preferred reference standard for antimalarial drug discovery programs requiring a highly active benchmark compound. Its higher intrinsic activity allows for more sensitive detection of compound interactions and resistance phenotypes in Plasmodium culture assays.

Preclinical In Vivo Efficacy Studies in Murine Malaria Models

DHA's 47% cure rate at 10 mg/kg in the P. berghei model [1] makes it a valuable tool for establishing in vivo proof-of-concept for novel antimalarial candidates. Its superior efficacy relative to artemisinin and artesunate provides a higher bar for demonstrating additive or synergistic effects in combination studies.

Ferroptosis and Chemodynamic Therapy Research in Oncology

DHA's capacity to amplify ROS generation and induce iron-dependent ferroptosis through GPX4 inhibition [2] positions it as a key tool compound for investigating ferroptosis mechanisms and developing novel cancer therapies. Researchers in chemical biology and oncology can leverage DHA's unique mode of action to study iron-dependent cell death pathways.

Analytical Reference Standard and Impurity Profiling

As the primary active metabolite of all clinically used artemisinin derivatives [3], DHA is essential for analytical method development, validation, and quality control in pharmaceutical manufacturing. Pharmacopoeial monographs require DHA quantification in the presence of artemisinin as a related substance [4], making high-purity DHA reference standards critical for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.